N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-butyl-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-4-5-10-20-15(24)11-26-19-21-14-9-7-6-8-13(14)17-22-16(12(2)3)18(25)23(17)19/h6-9,12,16H,4-5,10-11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQDLYLGODSGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Ullmann Coupling and Cyclization
The imidazo[1,2-c]quinazoline scaffold is synthesized via a copper(I)-mediated Ullmann-type C–N coupling, followed by intramolecular cyclization:
- Reactants : Anthranilic acid derivatives (e.g., 2-nitrobenzaldehyde) and isopropylamine.
- Conditions :
- Step 1 : K₂CO₃ (2.0 mmol), CuI (0.20 mmol), DMF (2 mL), 150°C for 2 h.
- Step 2 : Addition of Cu(OAc)₂·H₂O (0.5 mmol), continued heating at 150°C for 2–5 h.
- Outcome : Forms the 2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazoline intermediate.
Thiol Group Introduction via Cyclization with Carbon Disulfide
The 5-thiol derivative is generated by treating the intermediate with carbon disulfide (CS₂) under basic conditions:
- Reactants : 2-Amino-3-nitroquinazoline, SnCl₂·2H₂O (reducing agent), CS₂.
- Conditions :
- Reduction: SnCl₂ (2.0 equiv), HCl (conc.), methanol, 25°C, 6 h.
- Cyclization: CS₂ (1.2 equiv), KOH (2.0 equiv), ethanol, reflux for 3 h.
- Yield : 70–85% after purification.
Alkylation with N-Butyl-Chloroacetamide
Nucleophilic Substitution Reaction
The sulfanyl group undergoes alkylation with N-butyl-2-chloroacetamide in the presence of a base:
- Reactants :
- Imidazo[1,2-c]quinazolin-5-thiol (1.0 mmol).
- N-Butyl-2-chloroacetamide (1.2 mmol).
- Conditions :
- K₂CO₃ (2.0 mmol), DMF (5 mL), 80°C, 12 h.
- Mechanism : Thiolate ion attacks the chloroacetamide’s α-carbon, displacing chloride.
- Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization and Alternate Routes
Solvent and Base Screening
Comparative studies indicate DMF as the optimal solvent due to its high polarity, which facilitates thiolate formation. Alternative bases (e.g., NaH or Et₃N) reduce yields by promoting side reactions.
One-Pot Synthesis
A streamlined protocol combines cyclization and alkylation in a single pot:
- Steps :
- Reduce nitro intermediate with SnCl₂/HCl.
- Add CS₂ and KOH for cyclization.
- Directly introduce N-butyl-chloroacetamide without isolating the thiol.
- Advantage : Reduces purification steps; overall yield improves to 68%.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Two-step synthesis | 65 | 98.5 |
| One-pot synthesis | 68 | 97.8 |
Challenges and Solutions
Side Reactions
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is utilized as a building block in the synthesis of more complex molecules. It serves as a reagent in various organic reactions due to its functional groups that can participate in chemical transformations.
Biology
The compound has been studied for its potential biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : The imidazoquinazoline structure is associated with anti-inflammatory effects, making it a candidate for therapeutic applications.
- Anticancer Potential : Preliminary studies have suggested that this compound may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Medicine
In the medical field, this compound is being investigated for:
- Drug Development : Its unique properties make it a valuable candidate for the development of new drugs targeting specific diseases.
- Therapeutic Applications : Ongoing research aims to evaluate its efficacy in treating conditions such as cancer and infectious diseases.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Imidazoquinazoline Core : This involves cyclization reactions using appropriate precursors.
- Functionalization : Subsequent reactions introduce the butyl and acetamide groups to yield the final product.
Industrial Production Methods
For large-scale production, continuous flow reactors or batch reactors are employed. Optimization of reaction conditions is crucial to ensure high yields and purity.
Chemical Reactions Analysis
This compound can undergo several types of reactions:
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized to form sulfoxides or sulfones. |
| Reduction | Carbonyl groups can be reduced to alcohols. |
| Substitution | Participates in nucleophilic substitution reactions with various nucleophiles. |
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial activity of related compounds against Mycobacterium tuberculosis. The results indicated that derivatives with similar structural motifs exhibited significant inhibitory effects on bacterial growth .
- Anticancer Activity : Research focused on the anticancer properties of imidazoquinazoline derivatives demonstrated their ability to induce apoptosis in cancer cell lines . This highlights the potential therapeutic applications of this compound in oncology.
Mechanism of Action
The mechanism of action of N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-c]quinazoline core can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural Analogs and Key Features
Key Observations:
Imidazo[1,2-c]quinazolinone derivatives are associated with kinase inhibition, while oxadiazoles are linked to broader antimicrobial activity .
Substituent Effects: N-Alkyl vs. N-Aryl: The target compound’s N-butyl group increases lipophilicity compared to aryl-substituted analogs (e.g., 3-methylphenyl in ), which may enhance membrane permeability but reduce solubility . Sulfanyl Bridge Position: Position 5 sulfanyl substitution in imidazoquinazolinones (target) contrasts with position 7 in dioxinoquinolines (), altering binding interactions in kinase inhibition .
Analytical Data:
- IR/NMR : and highlight characteristic peaks for sulfanyl (-S-), carbonyl (C=O), and aromatic protons, critical for structural validation .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 553.67 for BA99041 in ) confirm molecular weights of analogs .
Implications for Target Compound:
- Contrasting with platelet-aggregating adenosine analogs (), the target’s imidazoquinazolinone core may prioritize kinase targeting over cardiovascular effects .
Biological Activity
N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antiviral, antibacterial, and anticancer activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes an imidazoquinazoline core linked to a butyl group and a sulfanyl acetamide moiety. The molecular formula is C₁₄H₁₈N₄O₂S, with a molecular weight of approximately 302.38 g/mol.
Antiviral Activity
Research indicates that compounds with similar imidazoquinazoline structures exhibit significant antiviral properties. For instance, related derivatives have shown effectiveness against various viruses, including HIV and influenza. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or host cell pathways.
Case Study:
A study evaluating a series of imidazoquinazolines demonstrated that certain analogs exhibited IC50 values in the low micromolar range against HIV-1, indicating potent antiviral activity .
Antibacterial Activity
The antibacterial potential of this compound has been explored in vitro against several bacterial strains. Compounds featuring the imidazoquinazoline scaffold have been reported to possess activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
| Klebsiella pneumoniae | 64 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Anticancer Activity
The anticancer properties of this compound have also been investigated. Similar compounds have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that derivatives of this compound led to significant reductions in cell viability with IC50 values ranging from 10 to 20 μM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Imidazoquinazoline Core : Essential for interaction with biological targets.
- Sulfanyl Group : Enhances solubility and may influence binding affinity.
- Alkyl Chain : The butyl group is critical for membrane permeability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-butyl-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step heterocyclic assembly. For example:
Core formation : Condensation of quinazolinone precursors with thiol-containing intermediates under reflux conditions (e.g., using DMF as a solvent at 100–120°C for 4–6 hours).
Sulfanyl linkage : Introduce the thioether group via nucleophilic substitution, employing bases like K₂CO₃ to deprotonate the thiol group .
Acetamide coupling : React with N-butyl bromoacetamide in the presence of a catalyst (e.g., triethylamine) to form the final product.
- Optimization : Vary solvents (DMF vs. THF), temperature, and stoichiometry. Monitor purity via HPLC and yields via gravimetric analysis.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments (e.g., imidazo-quinazolinone aromatic signals at δ 7.2–8.5 ppm) and carbon backbone .
- Mass spectrometry (EIMS/HRMS) : Verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- X-ray crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Approach :
- In vitro anti-inflammatory/exudative activity : Use rat formalin-induced edema models (e.g., measure paw volume reduction at 50–100 mg/kg doses) .
- Enzyme inhibition assays : Screen against cyclooxygenase (COX-1/COX-2) or kinases using fluorometric/colorimetric substrates.
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced target binding?
- Methods :
- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., COX-2 or kinases). Focus on the sulfanyl-acetamide moiety’s orientation in the binding pocket.
- Quantum chemical calculations : Calculate electrostatic potential maps (e.g., via Gaussian) to identify nucleophilic/electrophilic regions for functionalization .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays.
Q. How to resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in anti-exudative efficacy between rodent models and cell-based assays.
- Analysis :
Dose-response curves : Ensure linearity and check for off-target effects at higher concentrations.
Metabolic stability : Assess compound degradation in plasma (e.g., LC-MS/MS to identify metabolites).
Structural analogs : Compare with derivatives (e.g., triazole or oxadiazole analogs) to isolate SAR trends .
- Table : Example of SAR for analogs (hypothetical data):
| Derivative | Substituent | IC₅₀ (COX-2, μM) | Anti-exudative Activity (% inhibition) |
|---|---|---|---|
| Target | -S-C(CH₃)₂ | 0.45 | 82% |
| Analog A | -O- | 1.20 | 45% |
| Analog B | -NH- | 0.90 | 60% |
Q. What strategies improve yield and purity in large-scale synthesis without compromising stereochemical integrity?
- Process Chemistry :
- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts.
- Crystallization optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal habit and purity (>98% by HPLC) .
- Scale-up challenges : Monitor exothermic reactions (e.g., thiol coupling) using inline FTIR to detect intermediates.
Methodological Considerations
Q. How to validate the compound’s stability under physiological conditions?
- Protocol :
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; analyze degradation via LC-MS.
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor structural changes .
Q. What advanced spectroscopic techniques can clarify ambiguous NMR signals?
- Solutions :
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic protons in the imidazo-quinazolinone core.
- Dynamic NMR : Study rotational barriers of the N-butyl group to assign conformational isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
